molecular formula C8H9N3O3 B8045826 3-Methyl-4-nitrobenzamidoxime

3-Methyl-4-nitrobenzamidoxime

Cat. No.: B8045826
M. Wt: 195.18 g/mol
InChI Key: SJYZAEXSZLJKBI-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzamidoxime is an organic compound that belongs to the class of amidoximes. Amidoximes are known for their ability to release nitric oxide (NO) and have been studied for various biological activities . This compound is characterized by the presence of a methyl group at the third position and a nitro group at the fourth position on the benzene ring, along with an amidoxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Methyl-4-nitrobenzamidoxime typically involves the selective oxidation of 2,4-dimethyl nitrobenzene. One method includes introducing oxygen under stirring and illumination in the presence of an acetonitrile solvent and a catalyst. The reaction is conducted at 30°C for 5 hours, followed by filtration and acidification to obtain the desired product . Another method involves the continuous oxidation of 1,3-dimethyl-4-nitrobenzene using nitric acid and a catalyst, which is then processed to yield 3-Methyl-4-nitrobenzoic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are designed to be safe, efficient, and environmentally friendly, with continuous production systems being preferred for their stability and ease of operation .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitrobenzamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Catalysts such as cytochrome P450 or horseradish peroxidase are used.

    Reduction: Reducing agents like hydrogen gas or metal hydrides.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Nitric oxide (NO) and corresponding oxidized products.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzamidoximes depending on the reagents used.

Scientific Research Applications

3-Methyl-4-nitrobenzamidoxime has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-Methyl-4-nitrobenzamidoxime involves the release of nitric oxide (NO) upon oxidation. This process is catalyzed by enzymes such as cytochrome P450. Nitric oxide acts as a signaling molecule in various biological pathways, including vasodilation, neurotransmission, and immune response .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-nitrobenzamidoxime is unique due to the presence of both a methyl and a nitro group on the benzene ring, which influences its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-hydroxy-3-methyl-4-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-4-6(8(9)10-12)2-3-7(5)11(13)14/h2-4,12H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYZAEXSZLJKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=NO)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=N/O)/N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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